molecular formula C11H12O4 B3025310 Dimethyl dipropargylmalonate CAS No. 63104-44-9

Dimethyl dipropargylmalonate

Cat. No. B3025310
CAS RN: 63104-44-9
M. Wt: 208.21 g/mol
InChI Key: AKISDSWMEPTCRL-UHFFFAOYSA-N
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Description

Dimethyl dipropargylmalonate is a chemical compound used as a building block in organic synthesis . It is also known as Dipropargylmalonic Acid Dimethyl Ester .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . The melting point ranges from 87.0 to 91.0 degrees Celsius .

Scientific Research Applications

Polymerization in Supercritical Carbon Dioxide

Dimethyl dipropargylmalonate has been used in the synthesis of poly(this compound) in supercritical carbon dioxide (scCO2), leading to the formation of a highly regular polyene with predominantly five-membered rings. This research highlights the role of carbon dioxide as a reaction medium in producing selective polymer structures (Pack et al., 2005).

Cycloaddition Catalyst

The compound has been used in iridium complex-catalyzed cycloadditions. For example, this compound reacts with 1-hexyne in the presence of [Ir(cod)Cl]2 and dppe to give an indane derivative, demonstrating its potential in efficient cycloaddition reactions (Takeuchi et al., 2001).

Living Cyclopolymerization

Living cyclopolymerization of diethyl dipropargylmalonate using well-defined alkylidene complexes as initiators has been reported. This process yields soluble polymers with a high degree of conjugation and narrow molecular weight distributions, showcasing the compound's utility in controlled polymerization processes (Fox et al., 1994).

Synthesis of Polyenes

Research has also focused on the controlled synthesis of polyenes using catalytic methods, where this compound plays a critical role. This includes the study of the effect of chain length on conductivity of polyacetylene and nonlinear optical analysis of triblock copolymers containing model polyenes (Schrock, 1993).

Cyclization/Hydrosilylation Reactions

This compound is also involved in cyclization/hydrosilylation reactions catalyzed by platinum complexes containing bidentate nitrogen ligands. This showcases its compatibility with various functional groups and its ability to form silylated cyclopentanes (Wang et al., 2002).

Ruthenium-Catalyzed Cycloadditions

In ruthenium(II)-catalyzed cycloadditions, this compound is used to produce adducts with complex structures, like 1,2-dicyclopropylcyclopentene skeletons, indicating its role in advanced synthetic chemistry (Yamamoto et al., 2000).

Fine-Tuning of Polymer Structures

The compound has been used in the fine-tuning of molybdenum imido alkylidene complexes for cyclopolymerization, producing polymers exclusively based on 1,2-cyclopent-1-enylenvinylene units. This illustrates its role in the precise control of polymer structures (Anders et al., 2002).

Safety and Hazards

Dimethyl dipropargylmalonate can cause skin irritation (H315) and serious eye irritation (H319) . Precautions should be taken while handling this compound, including washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

dimethyl 2,2-bis(prop-2-ynyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-5-7-11(8-6-2,9(12)14-3)10(13)15-4/h1-2H,7-8H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKISDSWMEPTCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC#C)(CC#C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63104-44-9
Record name Dimethyl Dipropargylmalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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